Product packaging for 3-(Furan-2-yl)but-2-enoic acid(Cat. No.:)

3-(Furan-2-yl)but-2-enoic acid

Cat. No.: B8412999
M. Wt: 152.15 g/mol
InChI Key: PWSGIAZISDWKNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Furan-2-yl)but-2-enoic acid ( 117612-63-2) is a high-purity furan-based building block with the molecular formula C8H8O3 and a molecular weight of 152.15 g/mol . This compound is part of the heterocyclic building blocks class, which is of significant interest in medicinal and organic chemistry due to the prevalence of furan rings in bioactive molecules and pharmaceuticals . Furan derivatives are recognized as key intermediates for synthesizing a wide range of fine chemicals, and they are often derived from biomass-based platform chemicals, highlighting their relevance in green chemistry initiatives . Research into similar 3-(furan-2-yl)propenoic acid derivatives has demonstrated promising antimicrobial activity against a spectrum of microorganisms, including the yeast-like fungi Candida albicans and the bacteria Escherichia coli and Staphylococcus aureus . These compounds are therefore valuable for investigations into new antibacterial and antifungal agents . In synthetic chemistry, this acid can serve as a precursor for more complex structures through reactions like hydroarylation, which can be facilitated by strong Brønsted or Lewis acids to form novel compounds for further material and biological testing . Supplied with a typical purity of 98%, this product is intended for research applications only and is strictly not intended for human, veterinary, or diagnostic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O3 B8412999 3-(Furan-2-yl)but-2-enoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

IUPAC Name

3-(furan-2-yl)but-2-enoic acid

InChI

InChI=1S/C8H8O3/c1-6(5-8(9)10)7-3-2-4-11-7/h2-5H,1H3,(H,9,10)

InChI Key

PWSGIAZISDWKNV-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)O)C1=CC=CO1

Origin of Product

United States

Contextual Significance of α,β Unsaturated Carboxylic Acids in Synthetic and Mechanistic Studies

α,β-Unsaturated carboxylic acids are a class of organic compounds that serve as crucial building blocks and intermediates in chemical synthesis. rsc.org Their importance is rooted in the conjugated system formed by the carbon-carbon double bond and the carbonyl group of the carboxylic acid, which imparts unique reactivity. This arrangement makes the molecule susceptible to a variety of chemical transformations.

These compounds are frequently used as electrophiles in conjugate addition reactions (Michael additions), where nucleophiles add to the β-carbon. nih.gov Furthermore, they are precursors for a wide array of other functional groups and molecular scaffolds through reactions like cycloadditions, hydrogenations, and epoxidations. Detailed mechanistic studies, including kinetic analyses and the use of spectroscopic techniques, have been employed to understand these transformations, particularly in the context of asymmetric catalysis. nih.govacs.orgresearchgate.net Such studies aim to control the stereochemistry of the products, which is vital for the synthesis of chiral molecules like pharmaceuticals. researchgate.net The development of catalytic systems, often employing transition metals like rhodium or iridium, for the selective transformation of α,β-unsaturated acids is an active area of research, aiming to create efficient and atom-economical synthetic routes. researchgate.netnih.gov

The Furan Moiety As a Privileged Scaffold in Organic Synthesis

The furan (B31954) ring is a five-membered aromatic heterocycle containing an oxygen atom that is a cornerstone of modern organic chemistry. acs.org It is considered a "privileged scaffold" because its structure is frequently found in a vast number of bioactive natural products, pharmaceuticals, and materials. mdpi.comcardiff.ac.uk Its prevalence highlights its evolutionary selection for biological interactions and its utility as a stable, yet reactive, synthetic intermediate. cardiff.ac.uk

The versatility of the furan ring stems from its rich and diverse reactivity. acs.org It can undergo electrophilic substitution, function as a diene in Diels-Alder reactions, and be subjected to various oxidation and reduction processes to yield a range of other cyclic and acyclic structures. acs.org For instance, oxidation can open the ring to form 1,4-dicarbonyl compounds, while hydrogenation yields tetrahydrofuran (B95107) derivatives, a common structural unit in many natural products. acs.org Furan-containing fatty acids have also been identified in various organisms and are noted for their antioxidant and radical-scavenging properties, suggesting important biological roles. nih.govresearchgate.net This inherent chemical potential allows chemists to use furan derivatives as starting points for the synthesis of complex molecular architectures. mdpi.com

Research Trajectories and Academic Importance of 3 Furan 2 Yl but 2 Enoic Acid

Established Reaction Pathways for the Furan-Containing But-2-enoic Acid Core

Traditional methods for building the but-2-enoic acid structure attached to the furan (B31954) ring predominantly rely on condensation reactions, which are well-documented in organic chemistry.

The Knoevenagel condensation is a cornerstone reaction for synthesizing α,β-unsaturated acids and their derivatives. wikipedia.orgsigmaaldrich.com This reaction involves the nucleophilic addition of an active methylene (B1212753) compound to a ketone or aldehyde, followed by dehydration. lscollege.ac.in For the synthesis of this compound, the pathway involves the reaction of 2-acetylfuran (the ketone) with an active methylene compound, typically malonic acid or its esters. wikipedia.orglscollege.ac.in The reaction is usually catalyzed by a weak base, such as an amine. wikipedia.org

A significant variant of this is the Doebner modification , which employs pyridine (B92270) as a base and often as a solvent, with malonic acid as the active methylene component. wikipedia.orglscollege.ac.in This modification is particularly effective for generating α,β-unsaturated carboxylic acids from aldehydes and ketones, as the intermediate often undergoes decarboxylation in situ. wikipedia.orgniscpr.res.in The synthesis of related 3-(furan-2-yl)propenoic acids from furan-2-carbaldehydes using malonic acid in a pyridine/piperidine system is a well-established example of this pathway. mdpi.comresearchgate.net

Another powerful tool for stereoselective alkene synthesis is the Horner-Wadsworth-Emmons (HWE) reaction . This method uses a phosphonate-stabilized carbanion to react with a carbonyl compound. beilstein-journals.orgorganicchemistrydata.org To synthesize this compound, 2-acetylfuran would be reacted with a phosphonate (B1237965) reagent like triethyl phosphonoacetate. HWE reactions are renowned for their high stereoselectivity, typically favoring the formation of the (E)-alkene isomer, especially when using simple phosphonates and sodium or lithium bases. organicchemistrydata.orgrsc.org The selectivity can be shifted towards the (Z)-isomer by modifying the phosphonate reagent (e.g., using trifluoroethoxy groups) or by using non-coordinating cations with specific bases (e.g., KHMDS/18-crown-6). organicchemistrydata.org

Table 1: Comparison of Condensation Reaction Conditions for Analogous Furan-Based Unsaturated Acids Data inferred from syntheses of closely related compounds.

While condensation reactions are the most direct route, transition metal-catalyzed reactions offer alternative strategies for constructing the but-2-enoic acid core. These methods often provide unique pathways for controlling selectivity. acs.org

One potential pathway is the palladium-catalyzed cross-coupling reaction . This could involve, for instance, the coupling of a furan-2-organometallic reagent (e.g., furan-2-boronic acid) with a suitable C4 building block, such as a halo-substituted butenoic acid ester.

Another relevant strategy is the transition metal-catalyzed carboxylation of alkenes or alkynes. mdpi.com For example, nickel- and cobalt-catalyzed hydrocarboxylation reactions can introduce a carboxylic acid group to an alkene. mdpi.comresearchgate.net A hypothetical route could involve the synthesis of 2-(but-1-en-2-yl)furan followed by a regioselective carboxylation. The regioselectivity of such reactions—determining whether the carboxyl group adds to the C1 or C2 position of the alkene—is a critical challenge that can often be controlled by the choice of ligand on the metal catalyst. mdpi.commdpi.com For instance, studies on the hydrocarboxylation of styrenes have shown that ligand choice can direct the reaction to form either α-aryl carboxylic acids or the linear isomer. researchgate.net

Novel and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes sustainability, focusing on the use of renewable feedstocks and environmentally benign reaction conditions. The synthesis of this compound is well-suited to these principles, primarily because its furan core can be sourced from biomass. rsc.orgacs.org

Furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) are key platform chemicals derived from the dehydration of C5 and C6 sugars found in lignocellulosic biomass. frontiersin.orgrsc.orgmdpi.com The precursor, 2-acetylfuran, can be synthesized from these renewable building blocks. rsc.orgunibo.it For example, a green route involving the catalytic cross-ketonization of bio-based methyl 2-furoate and acetic acid over a zirconia catalyst has been reported. unibo.it Another biocatalytic approach uses a ThDP-dependent enzyme to produce a precursor to 2-acetylfuran from furfural and formaldehyde. rsc.org

In addition to renewable starting materials, green chemistry focuses on the reaction process itself. For the condensation step, several green alternatives to traditional methods have been developed:

Solvent-free reactions: Performing the Knoevenagel condensation under solvent-free conditions, for example by grinding the reactants or using microwave irradiation, significantly reduces waste. niscpr.res.inscholarsresearchlibrary.comacgpubs.org

Heterogeneous catalysts: Using solid catalysts like alum or agro-waste extracts can simplify product purification and allow for catalyst recycling. niscpr.res.inacgpubs.org

Ionic liquids: These have been used as recyclable solvents and catalysts for Knoevenagel condensations. organic-chemistry.org

Chemo-, Regio-, and Stereoselectivity in Synthetic Routes

Controlling selectivity is paramount in synthesizing a precisely structured molecule like this compound.

Chemoselectivity: This refers to the preferential reaction of one functional group over others. In the Knoevenagel or HWE condensation of 2-acetylfuran with a malonic acid or phosphonoacetate partner, the reaction is highly chemoselective for the ketone's carbonyl group. The aromatic furan ring and the acidic proton of the partner reagent are generally not reactive under the mild basic conditions used.

Regioselectivity: This concerns the site of bond formation.

In condensation reactions , the regioselectivity is inherent to the reactants. The new C=C bond forms specifically between the carbonyl carbon of 2-acetylfuran and the active methylene carbon of the reaction partner.

In transition metal-catalyzed carboxylations , regioselectivity is a major consideration. As noted, the carboxylation of a terminal alkene can yield either a branched or a linear carboxylic acid, and directing the reaction to the desired isomer is a key challenge overcome by catalyst and ligand design. mdpi.comresearchgate.net

Stereoselectivity: This is crucial for controlling the geometry of the C=C double bond, leading to either the (E) or (Z) isomer.

In Knoevenagel-type reactions , the (E)-isomer is often the thermodynamically more stable product and is frequently formed preferentially, sometimes after an initial formation of an E/Z mixture that equilibrates. wikipedia.orglscollege.ac.in

The Horner-Wadsworth-Emmons reaction offers a higher degree of stereocontrol. Standard HWE reagents (e.g., triethyl phosphonoacetate with NaH) strongly favor the (E)-isomer. Conversely, modified reagents (like those with trifluoroethyl esters) under specific conditions (e.g., KHMDS/18-crown-6) can be used to selectively produce the (Z)-isomer. organicchemistrydata.org Mild protocols using zinc triflate promoters have also been developed to achieve excellent E-selectivity. organic-chemistry.org

Table 2: Factors Influencing Selectivity in the Synthesis of the But-2-enoic Acid Core

Reactions Involving the Furan Ring

The furan ring, while aromatic, is electron-rich and can act as a diene in cycloaddition reactions or undergo electrophilic substitution, primarily at the C5 position.

The furan ring in 3-(furan-2-yl)acrylic acid derivatives is activated towards electrophilic aromatic substitution, with the reaction typically occurring at the C5 position, which is furthest from the deactivating electron-withdrawing side group.

Detailed studies have shown that nitration of 3-(2-furyl)acrylic acid using nitric acid in acetic anhydride (B1165640) proceeds to yield 3-(5-nitro-2-furyl)acrylic acid. Similarly, halogenation with reagents like bromine or chlorine also results in substitution at the 5-position.

A significant class of electrophilic reactions for these compounds is the Friedel-Crafts-type hydroarylation. In the presence of strong Brønsted superacids such as triflic acid (TfOH), 3-(furan-2-yl)propenoic acids react with arenes to afford 3-aryl-3-(furan-2-yl)propanoic acid derivatives. mdpi.comresearchgate.net Mechanistic studies using NMR and DFT calculations suggest that the reaction proceeds through highly reactive O,C-diprotonated species. mdpi.comresearchgate.net These superelectrophilic intermediates are attacked by the arene nucleophile, leading to the formation of a new carbon-carbon bond. mdpi.com

Table 1: Electrophilic Substitution Reactions of 3-(Furan-2-yl)acrylic Acid Derivatives

Reaction Type Reagents Position of Substitution Product Reference(s)
Nitration HNO₃ / Acetic Anhydride C5 3-(5-Nitro-2-furyl)acrylic acid
Halogenation Br₂ or Cl₂ C5 3-(5-Halo-2-furyl)acrylic acid
Hydroarylation Arenes / TfOH β-carbon (side chain) 3-Aryl-3-(furan-2-yl)propanoic acid mdpi.comresearchgate.net

The furan ring can function as a diene in [4+2] Diels-Alder cycloadditions. The reaction of furan with acrylic acid, a close analogue of the target molecule, is known to be slow but can be catalyzed by Lewis acids. caltech.edu Studies using scandium(III) triflate (Sc(OTf)₃) and solid Lewis acid molecular sieves like Sn-Beta and Zr-Beta have shown catalytic activity for this transformation, yielding the 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid adduct. caltech.edu

Intramolecular Diels-Alder reactions of furan (IMDAF) derivatives have also been extensively studied. core.ac.uk For instance, derivatives of (E)-3-(furan-2-yl)acrylaldehyde can undergo a tandem Ugi/intramolecular Diels-Alder reaction where the furan acts as the diene, leading to complex furo[2,3-f]isoindole structures. researchgate.netbeilstein-journals.org This demonstrates the furan's ability to participate in cycloadditions even when substituted with a conjugated side chain.

Beyond Diels-Alder reactions, furans can undergo oxidative ring-opening. rsc.org This transformation often proceeds via the formation of an endoperoxide intermediate when reacting with oxidants like singlet oxygen. rsc.orgresearchgate.net This intermediate can then rearrange to form 1,4-dicarbonyl compounds. rsc.org The oxidation of the furan ring is a key metabolic pathway for many furan-containing xenobiotics, catalyzed by cytochrome P450 enzymes, leading to reactive cis-enedione intermediates. nih.gov

Table 2: Cycloaddition and Ring-Opening Reactions of the Furan Moiety

Reaction Type Reagents/Conditions Intermediate/Product Type Reference(s)
Intermolecular Diels-Alder Dienophile (e.g., acrylic acid), Lewis Acid (e.g., Sc(OTf)₃) 7-Oxabicyclo[2.2.1]heptene adduct caltech.edu
Intramolecular Diels-Alder Tethered dienophile, heat or Lewis acid Fused polycyclic systems (e.g., furoisoindoles) researchgate.netbeilstein-journals.orgnih.gov
Oxidative Ring-Opening O₂ / Catalyst, Singlet Oxygen, P450 Enzymes Endoperoxide, cis-enedione rsc.orgresearchgate.netnih.gov
[3+2] Cycloaddition Dipolarophile (e.g., acetylenedicarboxylates) Polycyclic furans nih.gov

Transformations of the α,β-Unsaturated Carboxylic Acid Moiety

The conjugated carboxylic acid portion of the molecule is also a hub of reactivity, susceptible to nucleophilic attack at the β-carbon and various transformations of the carboxyl group.

The α,β-unsaturated system in this compound is an excellent Michael acceptor. The electron-withdrawing nature of the carbonyl group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to conjugate (or 1,4) nucleophilic addition. openstax.orglibretexts.org A wide variety of nucleophiles, including amines, thiols, and carbanions (like Gilman reagents or enamines), can add to this position. libretexts.orgyoutube.com The reaction proceeds via an enolate intermediate, which is then protonated at the α-carbon to yield the saturated adduct. openstax.orglibretexts.org

A prime example is the previously mentioned hydroarylation reaction, which can also be viewed as a conjugate addition of an electron-rich arene to the activated double bond. mdpi.comresearchgate.net The reaction of related but-2-enoic acid derivatives with carbon and nitrogen nucleophiles has been shown to proceed via Michael addition. raco.cat

Table 3: Examples of Nucleophilic Addition to α,β-Unsaturated Systems

Nucleophile Type Example Reagent Product Type Reference(s)
Amines Primary/Secondary Amines β-Amino acid derivative libretexts.org
Thiols Thiols (R-SH) β-Thioether acid derivative youtube.com
Organocuprates Gilman Reagents (R₂CuLi) β-Alkylated acid derivative youtube.com
Enolates/Enamines Enolates, Enamines 1,5-Dicarbonyl compound derivative youtube.com
Arenes Benzene, Toluene / Superacid 3-Aryl-3-(furan-2-yl)propanoic acid mdpi.comresearchgate.net

The carboxylic acid functional group can be readily converted into a variety of other functional groups, such as esters, amides, and acid halides. The synthesis of amides, for example, is typically achieved by first activating the carboxylic acid. This can be done by converting it to a more reactive species like an acid chloride using thionyl chloride (SOCl₂) or by employing coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). This activated intermediate is then treated with an amine to form the corresponding amide.

Another route for functional group interconversion involves the Curtius rearrangement. The carboxylic acid can be converted to an acyl azide, which upon heating, rearranges to an isocyanate. This isocyanate can then be trapped by various nucleophiles. For example, reaction with an alcohol would yield a carbamate, and reaction with an amine would produce a urea (B33335) derivative. arkat-usa.org

The α,β-unsaturated carboxylic acid moiety can undergo a range of reduction reactions, with the outcome depending on the reagents and conditions used.

Selective C=C Reduction: Catalytic hydrogenation can selectively reduce the carbon-carbon double bond to yield 3-(furan-2-yl)butanoic acid.

Selective COOH Reduction: Specific reagents are required to reduce the carboxylic acid without affecting the C=C double bond. Biocatalytic systems using carboxylic acid reductases (CAR) can convert α,β-unsaturated carboxylic acids to their corresponding allylic alcohols. rsc.orgrsc.org

Complete Reduction: Stronger reducing agents like LiAlH₄ will typically reduce both the double bond and the carboxylic acid to yield 3-(furan-2-yl)butan-1-ol.

Asymmetric Reductions: Copper hydride (CuH)-catalyzed processes have been developed for the enantioselective 1,4-reduction of α,β-unsaturated carboxylic acids, leading to β-chiral saturated aldehydes. nih.govacs.orgorganic-chemistry.org

Oxidation of the α,β-unsaturated system can lead to several products. Epoxidation of the double bond with a peroxy acid would yield an epoxide, while stronger oxidizing conditions (e.g., ozonolysis or permanganate) could lead to oxidative cleavage of the double bond, resulting in the formation of furan-2-carbaldehyde.

Table 4: Summary of Reduction Methodologies for α,β-Unsaturated Carboxylic Acids

Method Reagent/Catalyst Product Type Reference(s)
Asymmetric 1,4-Reduction CuH / Chiral Ligand β-Chiral Saturated Aldehyde nih.govacs.orgorganic-chemistry.org
Biocatalytic Reduction Carboxylic Acid Reductase (CAR) Allylic Alcohol rsc.orgrsc.org
Biocatalytic Hydrogenation Recombinant E. coli Saturated Primary Alcohol rsc.org
Conjugate Reduction Stryker's Reagent derivative Saturated Carboxylic Acid organic-chemistry.org

Intramolecular Cyclizations and Rearrangement Mechanisms of this compound

The study of intramolecular reactions of furan-containing compounds is a rich area of research, leading to the synthesis of diverse and complex heterocyclic scaffolds. However, detailed research findings specifically on the intramolecular cyclizations and rearrangement mechanisms of This compound are not extensively documented in publicly available scientific literature.

General principles of organic chemistry suggest that under specific conditions, such as in the presence of strong acids or upon heating, This compound could potentially undergo intramolecular reactions. These might include lactonization, where the carboxylic acid moiety reacts with the furan ring or the double bond, or various rearrangement pathways.

While direct studies on This compound are scarce, research on analogous systems provides insights into potential reactive pathways. For instance, the intramolecular cyclization of various butenoic acid derivatives to form furanone and other bicyclic lactone structures is a well-established synthetic strategy. These reactions are often facilitated by dehydrating agents like acetic anhydride or propionic anhydride, which activate the carboxylic acid for nucleophilic attack. chimicatechnoacta.ruchimicatechnoacta.rugrafiati.comresearchgate.netekb.eg

Furthermore, rearrangements of molecules containing furan moieties are known to occur, often catalyzed by acids. escholarship.org These transformations can lead to the formation of new ring systems and are mechanistically diverse. For example, the Piancatelli rearrangement is a notable acid-catalyzed reaction of furfuryl alcohols. While the substrate is different, it highlights the reactivity of the furan ring under acidic conditions.

Mechanistic investigations, including computational studies, have been crucial in understanding the complex pathways of furan cyclizations and rearrangements. These studies help to elucidate the roles of catalysts, the nature of intermediates, and the transition states involved in these transformations. nih.govvhu.edu.vn

Synthesis and Characterization of 3 Furan 2 Yl but 2 Enoic Acid Derivatives

Structural Modifications at the Carboxylic Acid Functionality (e.g., Esters, Amides, Anhydrides)

The carboxylic acid group of 3-(furan-2-yl)but-2-enoic acid is a prime site for modifications to produce esters, amides, and anhydrides, thereby altering the compound's physicochemical properties and potential applications.

Esters: Esterification of furan-containing carboxylic acids can be achieved through various standard methods. For instance, the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, yields the corresponding ester. Alternatively, conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an alcohol, is a common and effective strategy. A study on the synthesis of furan-embedded esters describes the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to facilitate the reaction between a furan-containing carboxylic acid and an alcohol under mild conditions.

Amides: Amide derivatives can be synthesized by reacting this compound with an amine. Similar to esterification, the use of coupling reagents is a prevalent method. Research on the microwave-assisted synthesis of amides with furan (B31954) rings highlights the use of reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT/NMM/TsO⁻) or EDC to promote amide bond formation with good to very good yields. This approach is also applicable for creating N-blocked amides using N-protected amino acids.

Anhydrides: The synthesis of anhydrides from this compound can be accomplished using dehydrating agents like acetic anhydride (B1165640) or by reacting the corresponding acyl chloride with a carboxylate salt. Aromatic carboxylic anhydrides themselves can be utilized as powerful dehydrating condensation reagents in the presence of a Lewis acid catalyst for certain transformations. tcichemicals.com

Table 1: Examples of Carboxylic Acid Derivatives of Furan-Containing Acids This table is illustrative and provides examples of derivative types based on general synthetic methods for furan-containing carboxylic acids.

Derivative Type General Synthetic Method Reactants
Ester Fischer Esterification This compound, Ethanol, H₂SO₄
Amide Coupling Agent Method This compound, Benzylamine, EDC
Anhydride Acyl Chloride Method 3-(Furan-2-yl)but-2-enoyl chloride, Sodium 3-(furan-2-yl)but-2-enoate

Derivatization of the Olefinic Double Bond (e.g., Hydrogenation, Halogenation, Hydroxylation)

The olefinic double bond in this compound is susceptible to a variety of addition reactions, allowing for the introduction of new functional groups and the modification of the carbon skeleton.

Hydrogenation: The catalytic hydrogenation of furan derivatives can be complex, as both the furan ring and the side-chain double bond can be reduced. Selective hydrogenation of the olefinic double bond to yield 3-(furan-2-yl)butanoic acid would typically require milder conditions and specific catalysts. For example, catalysts like palladium on carbon (Pd/C) under controlled hydrogen pressure and temperature can often selectively reduce a carbon-carbon double bond in the presence of a furan ring. Conversely, more forcing conditions with catalysts such as rhodium on alumina (B75360) or Raney nickel can lead to the hydrogenation of both the double bond and the furan ring, yielding derivatives of tetrahydrofuran (B95107). The hydrogenation of 4-(2-furyl)-3-buten-2-one (B1221072) has been studied using various rhenium catalysts, indicating that the olefinic bond is reactive towards reduction. researchgate.net

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond of α,β-unsaturated carboxylic acids is a well-established reaction. This would lead to the formation of 2,3-dihalo-3-(furan-2-yl)butanoic acid derivatives. The reaction typically proceeds via an electrophilic addition mechanism.

Hydroxylation: The olefinic double bond can be hydroxylated to form a diol. A powerful method for this transformation is the Sharpless asymmetric dihydroxylation, which allows for the stereoselective synthesis of vicinal diols. This reaction utilizes osmium tetroxide as a catalyst in the presence of a chiral ligand. The application of the Sharpless catalytic asymmetric dihydroxylation has been demonstrated on 5-aryl-2-vinylfurans, producing diols in high enantiomeric excess. nih.gov This suggests that a similar approach could be successfully applied to this compound to produce chiral diol derivatives. nih.govorganic-chemistry.orgwikipedia.orgresearchgate.netnih.gov

Table 2: Potential Derivatizations of the Olefinic Double Bond This table outlines potential reactions and the resulting functional groups based on established chemical principles.

Reaction Type Reagents Expected Product Functional Group
Hydrogenation H₂, Pd/C Alkane
Bromination Br₂ Vicinal Dibromide
Dihydroxylation OsO₄, NMO Vicinal Diol

Substitution Patterns and Functionalization of the Furan Ring

The furan ring is an electron-rich aromatic system and is susceptible to electrophilic aromatic substitution. Due to the directing effect of the oxygen atom, substitution typically occurs at the C5 position (the carbon adjacent to the oxygen and furthest from the side chain).

Common electrophilic substitution reactions that could be applied to this compound and its derivatives include:

Nitration: Using a mild nitrating agent like acetyl nitrate.

Halogenation: Employing reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Friedel-Crafts Acylation: Introducing an acyl group using an acyl halide or anhydride with a Lewis acid catalyst, though care must be taken as furan rings can be sensitive to strong Lewis acids.

Formylation: Using the Vilsmeier-Haack reaction (POCl₃/DMF).

The electron-withdrawing nature of the butenoic acid side chain might slightly deactivate the furan ring towards electrophilic substitution compared to furan itself, but the C5 position is still expected to be the most reactive site.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Mechanistic Insight

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3-(Furan-2-yl)but-2-enoic acid, providing detailed information about the carbon-hydrogen framework and the stereochemistry of the molecule. Both ¹H and ¹³C NMR are routinely employed.

The stereochemistry of the double bond, which can exist as either the (E) or (Z) isomer, is a critical aspect of the molecule's structure. This can be unambiguously assigned using ¹H NMR spectroscopy. The geometric configuration is determined by the magnitude of the coupling constant between the vinyl proton and the proton on the adjacent carbon. For the related compound, (E)-3-(Furan-2-yl)propenoic acid, the coupling constant for the vinyl protons is typically around 15.7 Hz, which is characteristic of a trans (E) configuration mdpi.com. A smaller coupling constant would indicate a cis (Z) arrangement. The chemical shifts of the furan (B31954) ring protons and the methyl group also provide valuable structural confirmation.

Furthermore, NMR spectroscopy serves as a powerful tool for real-time reaction monitoring. nih.govresearchgate.net For instance, in reactions involving the modification of the carboxylic acid group or addition to the double bond, ¹H NMR can be used to track the disappearance of starting material signals and the appearance of product signals. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading by providing quantitative data on conversion and yield without the need for isolation. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (E)-3-(Furan-2-yl)but-2-enoic acid Note: Data is predicted based on values for structurally similar compounds like 3-(Furan-2-yl)propenoic acid and other furan derivatives. mdpi.commdpi.comnih.gov

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Carboxyl (COOH)12.0 - 13.0 (broad s)170 - 175
Vinylic CH6.0 - 6.5 (s)115 - 120
C=C (furan side)-130 - 135
Methyl (CH₃)2.4 - 2.6 (s)15 - 20
Furan H-36.6 - 6.8 (d)115 - 118
Furan H-46.4 - 6.6 (dd)112 - 114
Furan H-57.5 - 7.7 (d)145 - 148
Furan C-2-150 - 153

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Ion Studies

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of this compound and to elucidate its structure through the analysis of fragmentation patterns. Electron Ionization (EI) is a common method for this purpose.

Upon ionization, the molecule forms a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) confirms the molecular weight. For this compound (C₈H₈O₃), the expected molecular ion peak would be at m/z 152.

The fragmentation of the molecular ion provides a structural fingerprint. Key fragmentation pathways for carboxylic acids often involve the loss of the hydroxyl group (-OH, M-17) or the entire carboxyl group (-COOH, M-45). libretexts.orgnih.govmiamioh.edu For furan-containing compounds, fragmentation can also involve the stable furan ring. The fragmentation of furan itself often leads to characteristic ions like C₃H₃⁺ (m/z 39) and the loss of CO. researchgate.net In the case of this compound, prominent fragments would be expected from:

Loss of a methyl radical: [M - 15]⁺

Loss of water: [M - 18]⁺

Loss of carbon monoxide: [M - 28]⁺

Loss of the carboxyl group: [M - 45]⁺, leading to a C₇H₇O⁺ fragment.

Cleavage of the furan ring: This can lead to smaller fragments. For example, electron impact on furan can produce a prominent C₃H₃⁺ fragment at m/z 39. researchgate.net

Analysis of these fragmentation patterns allows for unambiguous confirmation of the proposed structure and can help distinguish it from isomers. High-resolution mass spectrometry (HRMS) can further provide the exact elemental composition of the parent ion and its fragments, increasing the confidence in the structural assignment.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/z ValueProposed FragmentFragmentation Pathway
152[C₈H₈O₃]⁺•Molecular Ion (M⁺•)
137[C₇H₅O₃]⁺Loss of •CH₃
124[C₈H₈O₂]⁺•Loss of CO
107[C₇H₇O]⁺Loss of •COOH
95[C₅H₃O₂]⁺Cleavage at the double bond
39[C₃H₃]⁺Furan ring fragmentation

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in this compound. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions corresponding to the key functional groups.

O-H Stretch: A very broad absorption is expected in the range of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

C-H Stretches: Absorptions for the furan ring and vinylic C-H stretches typically appear just above 3000 cm⁻¹ (e.g., ~3123 cm⁻¹ in a related compound), while the methyl C-H stretches appear just below 3000 cm⁻¹. researchgate.net

C=O Stretch: A strong, sharp absorption band between 1680-1710 cm⁻¹ is characteristic of the carbonyl group of a conjugated carboxylic acid. mdpi.com

C=C Stretches: Two absorptions are expected for the carbon-carbon double bonds. The conjugated C=C bond of the butenoic acid chain will appear around 1620-1640 cm⁻¹. The furan ring C=C stretching vibrations typically result in bands around 1590 cm⁻¹ and 1500 cm⁻¹. researchgate.netresearchgate.net

C-O Stretches: The C-O stretching of the carboxylic acid and the furan ring ether linkage will produce strong bands in the fingerprint region, typically between 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is typically weak, the C=C and C=O stretching vibrations give rise to strong Raman signals, making it an excellent technique for analyzing the carbon backbone. The symmetric vibrations of the furan ring are also often more prominent in the Raman spectrum compared to the IR spectrum. mdpi.com

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound Note: Frequencies are based on data from furan, furfural (B47365), and related unsaturated acids. researchgate.netresearchgate.netmdpi.comglobalresearchonline.nettsijournals.com

Vibrational ModeTypical IR Frequency (cm⁻¹)Typical Raman Frequency (cm⁻¹)Intensity
O-H stretch (Carboxylic Acid)2500-3300WeakBroad, Strong (IR)
C-H stretch (Furan, Vinyl)3100-31503100-3150Medium (IR)
C-H stretch (Methyl)2850-29802850-2980Medium (IR)
C=O stretch (Carboxylic Acid)1680-17101680-1710Strong
C=C stretch (Alkene)1620-16401620-1640Medium-Strong
C=C stretch (Furan Ring)1500-16001500-1600Medium-Strong
C-O stretch (Acid & Furan)1000-13001000-1300Strong (IR)
Ring Vibrations (Furan)750-1000750-1000Medium-Strong

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis of Novel Derivatives or Complexes

By analyzing the diffraction pattern of a single crystal, a three-dimensional model of the molecule can be generated, providing precise bond lengths, bond angles, and torsion angles. For example, the crystal structure of a closely related derivative, (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one, confirms the E conformation about the C=C double bond. researchgate.net The analysis of this structure reveals that the furan and phenyl rings are inclined to one another, indicating that while the α,β-unsaturated system promotes planarity, steric hindrance can cause deviations. researchgate.net

In the solid state, molecules of unsaturated carboxylic acids like this often form hydrogen-bonded dimers, where the carboxyl groups of two molecules interact. mdpi.com X-ray crystallography would confirm the presence and geometry of such supramolecular structures. This technique is invaluable for understanding how the molecule packs in a crystal lattice and the nature of its intermolecular interactions, such as C-H···O or π-stacking interactions. For any novel metal complex or chiral derivative of this compound, single-crystal X-ray diffraction would be the unequivocal method to establish its absolute configuration and detailed conformational features.

Theoretical and Computational Chemistry Studies on 3 Furan 2 Yl but 2 Enoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of organic molecules. For derivatives of 3-(furan-2-yl)propenoic acid, DFT studies have been crucial in understanding their behavior in chemical reactions.

Researchers have utilized DFT to calculate various electronic characteristics of these molecules and their reaction intermediates. For instance, in the context of hydroarylation reactions of 3-(furan-2-yl)propenoic acids in the presence of superacids, DFT calculations have been used to study the corresponding O,C-diprotonated forms, which are believed to be the reactive electrophilic species. mdpi.comnih.gov These calculations provide insights into the charge distribution, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the global electrophilicity index (ω). researchgate.net

The HOMO and LUMO energies are particularly important reactivity descriptors. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy is related to its electron-accepting ability. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. For a molecule like 3-(furan-2-yl)but-2-enoic acid, the lone pair of electrons on the furan (B31954) oxygen atom is expected to contribute significantly to the HOMO, making the furan ring susceptible to electrophilic attack. orientjchem.org

The global electrophilicity index (ω) is another key descriptor that quantifies the ability of a molecule to accept electrons. Calculations on protonated furan derivatives have shown that this index can be used to rationalize their reactivity in electrophilic reactions. mdpi.com For this compound, such calculations would be invaluable in predicting its reactivity towards various nucleophiles.

Table 1: Representative Calculated Electronic Properties of a Protonated 3-(Furan-2-yl)propenoic Acid Derivative (Illustrative Data)

ParameterValue
Charge on C3+0.02 e
LUMO Energy-8.5 eV
Contribution of C3 to LUMO~27-30%
Global Electrophilicity Index (ω)5.2 eV

This table is illustrative and based on data for related compounds to demonstrate the type of information obtained from quantum chemical calculations. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and conformational flexibility of a molecule are critical to its physical and chemical properties. Conformational analysis of furan derivatives has been a subject of theoretical investigation. For furan and thiophene (B33073) carbonyl compounds, it has been shown that multiple planar isomers can exist, and their relative populations can be determined. sci-hub.st

For this compound, the key dihedral angles would be those around the C-C single bonds connecting the furan ring to the butenoic acid chain. Quantum chemical calculations can be used to construct a potential energy surface by systematically rotating these bonds to identify the low-energy conformers. It is expected that planar or near-planar conformations, which allow for maximum conjugation between the furan ring and the enoic acid moiety, would be among the most stable. The presence of a methyl group in this compound, as opposed to a hydrogen in 3-(furan-2-yl)propenoic acid, will likely introduce additional steric considerations that influence the preferred conformations.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Theoretical calculations are a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to validate both the computational methodology and the structural assignment of the molecule. DFT methods are widely used for the prediction of vibrational (infrared and Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra. globalresearchonline.net

For furan and its derivatives, DFT calculations have been shown to provide vibrational frequencies that are in good agreement with experimental FT-IR and FT-Raman spectra. tsijournals.comtsijournals.com The calculated spectra can aid in the assignment of the observed vibrational bands to specific molecular motions. For this compound, such calculations would be expected to accurately predict the characteristic vibrational modes, such as the C=O stretching of the carboxylic acid, the C=C stretching of the alkene and the furan ring, and the various C-H bending and stretching vibrations.

Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). globalresearchonline.net These calculations can determine the wavelengths of maximum absorption and the nature of the electronic transitions involved (e.g., π → π* transitions). For conjugated systems like this compound, the position of the absorption maximum is sensitive to the extent of conjugation and the conformation of the molecule.

The Gauge-Invariant Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of NMR chemical shifts (¹H and ¹³C). globalresearchonline.net For a related chalcone, (E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one, calculated NMR values have been compared with experimental data. researchgate.net Similar studies on this compound would be valuable for confirming its structure and for understanding the electronic environment of the different nuclei in the molecule.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for a Related Furan Derivative (Illustrative Data)

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)
C=O Stretch16991705
C=C Stretch (alkene)16251630
Furan Ring Stretch15801585

This table is illustrative and based on typical agreements found for similar compounds to demonstrate the validation process.

Modeling of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions, including the identification of intermediates and transition states. For reactions involving derivatives of 3-(furan-2-yl)propenoic acid, DFT calculations have been used to propose plausible reaction mechanisms. mdpi.comresearchgate.net

To gain a deeper understanding of the reaction kinetics, it is necessary to locate the transition states connecting the intermediates along the reaction pathway. A transition state is a first-order saddle point on the potential energy surface. ucsb.edu Various computational methods are available to search for transition state structures. Once a transition state is located, its structure provides valuable information about the geometry of the molecule at the point of highest energy during the reaction. Furthermore, the energy of the transition state relative to the reactants determines the activation energy of the reaction, which is directly related to the reaction rate.

For a potential reaction of this compound, such as an electrophilic addition to the double bond or the furan ring, computational modeling could be used to map out the entire reaction pathway. This would involve optimizing the geometries of the reactants, intermediates, transition states, and products, and then calculating their relative energies. Such studies would provide a detailed, atomistic view of the reaction mechanism that would be difficult to obtain through experimental means alone.

Molecular Interactions and Biological Relevance: in Vitro Mechanistic Studies

Investigation of Molecular Recognition Principles with Biological Macromolecules (e.g., Enzymes, Receptors) at a Conceptual Level

While direct experimental data on the binding of 3-(Furan-2-yl)but-2-enoic acid to specific enzymes or receptors is not extensively documented, its structural features—a furan (B31954) ring, a conjugated double bond, and a carboxylic acid group—allow for a conceptual analysis of its potential molecular interactions. The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, can engage in various non-covalent interactions. ijabbr.com These include hydrogen bonding, where the oxygen atom can act as a hydrogen bond acceptor, and π-π stacking or hydrophobic interactions with the aromatic residues of a protein's binding pocket. mdpi.com

The carboxylic acid moiety is a key functional group for establishing interactions with biological macromolecules. At physiological pH, this group is typically deprotonated, forming a carboxylate anion that can form strong ionic bonds (salt bridges) with positively charged amino acid residues such as arginine and lysine. It can also act as a hydrogen bond acceptor. This ability to form strong, directed interactions is a common feature in the molecular recognition of many biologically active molecules.

In Vitro Studies on Cellular Pathway Modulation Mechanisms

The biological activities of various furan derivatives observed in vitro suggest that compounds like this compound could potentially modulate a range of cellular pathways. For instance, numerous furan-containing compounds have demonstrated cytotoxic effects against cancer cell lines. mdpi.comorientjchem.org These observations imply that such molecules may interfere with pathways critical for cell proliferation, survival, or apoptosis.

Some furan derivatives have been found to exhibit anti-inflammatory properties. mdpi.com This suggests a potential to modulate inflammatory pathways, which could involve the inhibition of key enzymes like cyclooxygenases or the modulation of signaling cascades involving cytokines. The presence of the α,β-unsaturated carbonyl system in this compound is a structural motif known to be reactive and could potentially interact with nucleophilic residues in proteins, thereby modulating their function.

Furthermore, antibacterial activity has been reported for certain furan derivatives, indicating possible interference with essential bacterial pathways. ijabbr.comorientjchem.org This could involve the inhibition of bacterial enzymes or disruption of the cell membrane. The specific mechanisms of cellular pathway modulation by this compound would need to be determined through targeted in vitro assays, such as enzyme inhibition assays, reporter gene assays to monitor transcription factor activity, and broader cell-based phenotypic screens.

Structure-Activity Relationship (SAR) Hypotheses based on Computational and In Vitro Data

Based on studies of analogous furan derivatives, several hypotheses can be formulated regarding the structure-activity relationship (SAR) of this compound. The biological activity of furan-containing compounds is often sensitive to the nature and position of substituents on the furan ring. orientjchem.org

For this compound, key areas for hypothetical modification to probe SAR include:

The Furan Ring: Substitution at other positions on the furan ring (e.g., the 5-position) with electron-donating or electron-withdrawing groups could significantly alter the electronic properties of the ring system and its interaction with biological targets.

The Butenoic Acid Side Chain: The geometry of the double bond (E/Z isomerism) could be critical for activity, as it would dictate the spatial orientation of the carboxylic acid group relative to the furan ring. Altering the length or branching of the side chain would also impact the molecule's conformation and lipophilicity.

The Carboxylic Acid Group: Conversion of the carboxylic acid to an ester or an amide would eliminate its ability to form ionic bonds and would significantly change its hydrogen bonding capacity, likely leading to a profound impact on biological activity. Studies on other furan derivatives have shown that such modifications can drastically alter potency. orientjchem.org

Computational docking studies could be employed to model the binding of this compound and its virtual analogs to the active sites of various enzymes or receptors. This would allow for the generation of more refined SAR hypotheses that could guide the synthesis of new derivatives with potentially enhanced or more specific biological activities. The following table summarizes hypothetical modifications and their potential impact on activity based on general principles observed in related compounds.

Molecular Scaffold ModificationPotential Impact on BioactivityRationale
Substitution on the furan ringModulation of potency and selectivityAlters electronic properties and steric interactions within the binding site.
Alteration of the butenoic acid linkerChanges in binding affinity and specificityAffects the spatial orientation of key functional groups and overall molecular shape.
Modification of the carboxylic acid groupSignificant change in binding mode and activityThe carboxylate is often a key pharmacophoric feature for ionic and hydrogen bonding interactions.

Further in vitro testing of a systematically designed library of analogs would be necessary to validate these SAR hypotheses.

Research Applications in Synthetic Chemistry and Chemical Biology

3-(Furan-2-yl)but-2-enoic Acid as a Building Block in Complex Molecule Synthesis

The use of furan (B31954) derivatives as foundational components in the synthesis of more complex molecules is a common strategy in organic chemistry. mdpi.comorganic-chemistry.org The furan ring system is a versatile starting point for creating a variety of other heterocyclic and carbocyclic structures.

However, specific, documented instances of this compound being used as a key building block in the total synthesis of complex natural products or other intricate molecular architectures are not readily found in published research. While its structural relative, 3-(furan-2-yl)propenoic acid, has been utilized to synthesize derivatives for antimicrobial studies, similar synthetic applications for the but-2-enoic acid variant are not detailed. mdpi.com The potential for its use in cycloaddition reactions or as a precursor for more elaborate structures is theoretically plausible but awaits practical demonstration in the scientific literature.

Table 1: Examples of Complex Molecules Synthesized from Furan Derivatives

Starting Material Synthesized Molecule Reaction Type
No specific data available for this compound N/A N/A

Utilization as a Scaffold for Library Design in Chemical Biology Research

In chemical biology and drug discovery, molecular scaffolds form the core structure upon which a variety of chemical groups can be attached to create a library of related compounds. These libraries are then screened for biological activity. The furan ring is a recognized scaffold in medicinal chemistry due to its presence in numerous pharmacologically active compounds. mdpi.com

A thorough search of scientific databases does not yield specific studies where this compound has been employed as the central scaffold for the design and synthesis of compound libraries for chemical biology research. The development of such a library would involve modifying the carboxylic acid group, the furan ring, or the butenoic acid chain to generate a diverse set of molecules for screening. At present, this specific application for this compound has not been reported.

Table 2: Compound Library Data based on this compound Scaffold

Library ID Scaffold Number of Compounds Target/Application
No specific data available This compound N/A N/A

Future Research Directions and Unexplored Avenues for 3 Furan 2 Yl but 2 Enoic Acid

Challenges in Stereocontrolled Synthesis and Derivatization

The synthesis of 3-(furan-2-yl)but-2-enoic acid and its derivatives presents notable challenges in achieving high stereocontrol, which is crucial for modulating its chemical and biological properties. Key areas for future investigation include:

E/Z Isomerism Control: The exocyclic double bond in this compound can exist as either the (E) or (Z) isomer. While some synthetic methods may favor one isomer, achieving high stereoselectivity remains a significant hurdle. Future research should focus on developing novel catalytic methods that can predictably and selectively yield either the (E) or (Z) isomer. This could involve exploring organocatalysis, transition-metal catalysis, or enzymatic resolutions that can differentiate between the geometric isomers.

Asymmetric Derivatization: Introducing chirality into derivatives of this compound opens up avenues for applications in asymmetric synthesis and medicinal chemistry. A primary challenge lies in the stereoselective functionalization of the molecule. For instance, asymmetric hydrogenation of the double bond or stereoselective addition to the carbonyl group of an ester derivative would yield chiral products. Future work should aim to develop chiral catalysts, such as those based on rhodium or ruthenium, for asymmetric hydrogenation, or chiral auxiliaries to direct stereoselective transformations.

Synthesis of Substituted Analogs: The synthesis of derivatives with substituents on the furan (B31954) ring or at the C4 position of the butenoic acid chain with defined stereochemistry is another area ripe for exploration. The challenge lies in controlling the regioselectivity and stereoselectivity of these additions. Research into diastereoselective reactions, potentially guided by existing stereocenters or chiral catalysts, will be critical.

Research ChallengePotential Methodologies to ExploreDesired Outcome
Control of E/Z IsomerismWittig reaction with modified phosphonium ylides, Horner-Wadsworth-Emmons reaction with stereodefined phosphonates, stereoselective isomerization catalysts.Selective synthesis of either (E)- or (Z)-3-(furan-2-yl)but-2-enoic acid.
Asymmetric DerivatizationChiral metal-catalyzed asymmetric hydrogenation, enantioselective Michael additions to the double bond, use of chiral auxiliaries for diastereoselective reactions.Access to enantiomerically pure derivatives of this compound.
Stereoselective Synthesis of AnalogsDirected ortho-metalation of the furan ring followed by stereoselective quenching, diastereoselective aldol reactions with derivatives.Synthesis of a library of stereochemically defined analogs for structure-activity relationship studies.

Potential for Novel Reaction Discovery and Catalyst Development

The unique combination of a furan ring, a conjugated double bond, and a carboxylic acid functionality makes this compound a promising platform for the discovery of novel reactions and the development of new catalytic systems.

Valorization to Value-Added Chemicals: Inspired by the catalytic conversion of other furan-based platform molecules like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) to valuable chemicals such as 2,5-furandicarboxylic acid (FDCA), future research can explore similar transformations for this compound. magnusgroup.orgtue.nlsemanticscholar.org This could include catalytic oxidation of the furan ring or the methyl group, selective hydrogenation of the furan ring or the double bond, and carboxylation reactions to introduce additional functional groups. magnusgroup.org

Development of Heterogeneous Catalysts: A significant area of future research is the design and synthesis of robust and recyclable heterogeneous catalysts for the transformations of this compound. This could involve the use of supported metal nanoparticles (e.g., Au, Pd, Pt) on various supports like metal oxides or carbon materials for oxidation and hydrogenation reactions. tue.nlsemanticscholar.org The development of solid acid or base catalysts could also be explored for condensation and isomerization reactions. frontiersin.org

Biocatalysis and Enzymatic Transformations: The use of enzymes for the selective transformation of this compound is a largely unexplored but highly promising avenue. Enzymes such as oxidases, reductases, and lipases could offer high selectivity and operate under mild reaction conditions, contributing to greener synthetic routes. mdpi.com

Reaction TypePotential Catalyst SystemsTarget Products
Selective OxidationSupported noble metal catalysts (Au, Pt), metal-free carbon-based catalysts. semanticscholar.orgFuran-dicarboxylic acid derivatives, oxidized butenoic acid chain analogs.
Selective HydrogenationHeterogeneous catalysts (Pd/C, Ru/C, Ni-based), homogeneous chiral catalysts.Tetrahydrofuran (B95107) derivatives, saturated butyric acid derivatives.
CarboxylationMetal-organic frameworks (MOFs), zeolites with tailored active sites.Di- and tri-carboxylic acid derivatives.
Enzymatic TransformationsOxidoreductases, hydrolases, lyases. mdpi.comChiral alcohols, epoxides, and other functionalized derivatives.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to predict and understand the chemical behavior of this compound and its derivatives, guiding experimental efforts.

Conformational Analysis and Reactivity Prediction: DFT calculations can be employed to determine the most stable conformations of this compound and to analyze the rotational barriers around its single bonds. researchgate.net Such studies can provide insights into the molecule's flexibility and preferred shapes, which are crucial for understanding its reactivity and interactions with catalysts or biological targets. Furthermore, computational methods can predict key electronic properties like HOMO-LUMO energy gaps, which are indicative of the molecule's kinetic stability and reactivity in various chemical reactions. tsijournals.comresearchgate.net

Modeling Reaction Mechanisms: A significant future direction is the use of computational modeling to elucidate the mechanisms of reactions involving this compound. This includes calculating the transition state energies for different reaction pathways to predict the most favorable routes and to understand the origins of stereoselectivity. For instance, modeling the interaction of the substrate with a catalyst surface or active site can help in designing more efficient and selective catalysts. nih.gov

In Silico Screening of Derivatives: Computational tools can be used to perform in silico screening of a virtual library of this compound derivatives for desired properties. This can accelerate the discovery of new molecules with specific biological activities or material properties by prioritizing the most promising candidates for synthesis and experimental testing.

Computational MethodResearch ApplicationPredicted Properties/Outcomes
Density Functional Theory (DFT)Conformational analysis and geometry optimization. researchgate.netStable conformers, rotational energy barriers, bond lengths, and angles. tsijournals.com
Time-Dependent DFT (TD-DFT)Prediction of spectroscopic properties.UV-Vis and circular dichroism spectra.
Quantum Theory of Atoms in Molecules (QTAIM)Analysis of chemical bonding and intermolecular interactions.Nature of non-covalent interactions with catalysts or biological receptors.
Molecular Dynamics (MD) SimulationsStudying the dynamic behavior in solution or in complex with macromolecules.Solvation effects, binding affinities, and conformational changes upon binding.

Expanding the Scope of Mechanistic Chemical Biology Research (in vitro)

The structural motifs present in this compound suggest its potential for biological activity. Future in vitro research is essential to uncover its mechanisms of action and to explore its therapeutic or biotechnological potential.

Enzyme Inhibition Studies: Many natural and synthetic compounds containing furan or α,β-unsaturated carboxylic acid moieties are known to be enzyme inhibitors. Future research should involve screening this compound and its derivatives against a panel of enzymes, particularly those involved in disease pathways such as kinases, proteases, and oxidoreductases. nih.gov For any identified inhibitory activity, detailed mechanistic studies, including enzyme kinetics and determination of the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive), will be crucial. nih.gov

Probing Interactions with Biological Targets: Biophysical techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and fluorescence spectroscopy can be employed to quantify the binding affinity and thermodynamics of the interaction between this compound derivatives and their protein targets. These studies will provide valuable information on the structure-activity relationships and guide the design of more potent and selective compounds.

Cell-Based Assays and Pathway Analysis: To understand the biological effects of this compound at a cellular level, a variety of in vitro cell-based assays can be utilized. These assays can assess cytotoxicity, anti-proliferative effects, and the compound's ability to modulate specific signaling pathways. For example, investigating its effect on gluconeogenesis in liver cells could reveal potential applications in metabolic diseases. nih.gov

In Vitro AssayResearch QuestionPotential Findings
Enzyme Kinetics AssaysDoes the compound inhibit specific enzymes? What is the mechanism of inhibition?Identification of enzyme targets and determination of IC50 values and inhibition constants (Ki). nih.gov
Isothermal Titration Calorimetry (ITC)What are the thermodynamics of binding to a target protein?Determination of binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of interaction.
Cell Viability and Proliferation AssaysDoes the compound affect cell growth and survival?Assessment of cytotoxic and cytostatic effects on various cell lines.
Western Blotting and qPCRDoes the compound modulate specific cellular signaling pathways?Identification of changes in protein expression and gene regulation in response to treatment.

Q & A

What synthetic methodologies are recommended for preparing 3-(Furan-2-yl)but-2-enoic acid, and how can reaction conditions be optimized?

Answer:
A Knoevenagel condensation between furan-2-carbaldehyde and a β-keto acid derivative (e.g., malonic acid) under basic catalysis (e.g., piperidine or ammonium acetate) is a common route. Key parameters include:

  • Solvent selection: Ethanol or toluene for reflux conditions (60–80°C) .
  • Acidification: Post-reaction acidification (HCl) precipitates the product.
  • Purification: Recrystallization using ethanol/water mixtures improves purity.
    Yield optimization involves controlling stoichiometry (1:1.2 aldehyde:acid ratio) and reaction time (4–6 hours). For stereoselective (E/Z) control, solvent polarity and temperature gradients are critical .

How can density functional theory (DFT) predict the electronic properties and regioselectivity of this compound?

Answer:

  • Functional selection: B3LYP/6-31G* hybrid functionals, which incorporate exact exchange terms, accurately model frontier molecular orbitals (HOMO/LUMO) and charge distribution .
  • Reactivity analysis: Fukui indices identify electrophilic sites (Cβ of the α,β-unsaturated system) and nucleophilic sites (furan oxygen).
  • Validation: Compare computed IR spectra (C=O stretch at ~1700 cm⁻¹) and NMR shifts (vinyl proton δ ~6.3 ppm) with experimental data .

What spectroscopic techniques are essential for characterizing this compound, and what key features should be observed?

Answer:

  • UV-Vis: Conjugated π-system absorption at λmax ~270 nm (ε > 10⁴ L·mol⁻¹·cm⁻¹) in ethanol, with solvent polarity causing bathochromic shifts .
  • FTIR: Stretching vibrations for C=O (~1700 cm⁻¹), conjugated C=C (~1600 cm⁻¹), and furan ring C-O-C (~1250 cm⁻¹) .
  • NMR:
    • ¹H: Furan protons (δ 7.5–6.5 ppm), vinyl proton (δ ~6.3 ppm, doublet, J = 15 Hz).
    • ¹³C: Carbonyl carbon (δ ~170 ppm), α/β carbons (δ ~120–140 ppm) .

How do solvent effects influence the photophysical behavior of this compound, and what experimental protocols are recommended?

Answer:

  • Solvent polarity: Polar solvents (e.g., DMSO) induce red shifts in fluorescence due to stabilization of excited-state dipole moments.
  • Protocols:
    • Use a spectrofluorometer with quartz cuvettes.
    • Record excitation (λex = 270 nm) and emission spectra (λem = 350–450 nm) in solvents of varying polarity (hexane to water).
    • Correct for inner-filter effects and solvent Raman scattering .

What crystallographic challenges arise in resolving this compound derivatives, and how can SHELX programs address them?

Answer:

  • Challenges: Furan ring disorder and low electron density for oxygen atoms.
  • SHELX workflow:
    • Structure solution: SHELXD for dual-space direct methods.
    • Refinement: SHELXL with restraints for thermal parameters (ISOR, DELU) to manage disorder.
    • Validation: Check R-factor convergence (<5%) and ADP consistency .

What computational and experimental strategies validate the biological activity of this compound derivatives?

Answer:

  • In silico: Molecular docking (AutoDock Vina) against targets like PAK4 or PPARG to predict binding affinities. Use QSAR models for toxicity screening .
  • In vitro:
    • Antiproliferative assays (MTT) on cancer cell lines (IC50 determination).
    • ROS detection assays to evaluate antioxidant potential .

How can researchers resolve contradictions in reported bioactivity data for furan-containing but-2-enoic acids?

Answer:

  • Data triangulation: Compare cytotoxicity studies across cell lines (e.g., HeLa vs. MCF-7) and normalize results to controls (e.g., doxorubicin).
  • Structural variables: Test substituent effects (e.g., electron-withdrawing groups on the furan ring) on bioactivity .
  • Mechanistic studies: Use siRNA knockdown to confirm target engagement .

What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • PPE: Gloves, lab coat, and goggles to prevent skin/eye contact.
  • Ventilation: Use fume hoods for synthesis steps involving volatile reagents.
  • Waste disposal: Segregate acidic waste and neutralize before disposal .

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